Product packaging for Ammonium 4-hydroxybenzenesulfonate(Cat. No.:CAS No. 5328-97-2)

Ammonium 4-hydroxybenzenesulfonate

Cat. No.: B13361767
CAS No.: 5328-97-2
M. Wt: 191.21 g/mol
InChI Key: AXUYHJMSEJPTPI-UHFFFAOYSA-N
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Description

Contextualization within Arenesulfonate Chemistry and Organic Salts

Ammonium (B1175870) 4-hydroxybenzenesulfonate (B8699630) belongs to the class of arenesulfonates, which are organic compounds containing an arenesulfonate anion (ArSO₃⁻). These anions are derived from arenesulfonic acids, where a sulfonic acid group (-SO₃H) is attached to an aromatic ring. The properties of arenesulfonates are influenced by the nature of the aromatic group and the counter-ion.

Organic salts, in general, are formed through the transfer of a proton from an acid to a base. nih.gov In the case of ammonium 4-hydroxybenzenesulfonate, the proton is transferred from 4-hydroxybenzenesulfonic acid to ammonia (B1221849), resulting in the formation of the ammonium cation (NH₄⁺) and the 4-hydroxybenzenesulfonate anion (C₆H₅O₄S⁻). researchgate.netresearchgate.net The resulting ionic structure is stabilized by electrostatic interactions and extensive hydrogen bonding. researchgate.netresearchgate.net

The crystal structure of this compound reveals a complex three-dimensional network held together by strong O-H···O and N-H···O hydrogen bonds between the anions and cations. researchgate.netresearchgate.net This intricate network of non-covalent interactions is a key feature of its solid-state structure and influences its physical properties. The study of such supramolecular systems is crucial for crystal engineering and the design of new materials. nih.gov

Significance in Advanced Materials and Chemical Synthesis Research

The unique structural characteristics of this compound make it a compound of interest in the field of advanced materials and chemical synthesis. The presence of both a hydrophilic sulfonate group and a hydrophobic benzene (B151609) ring gives the molecule amphiphilic properties, suggesting potential applications as a dispersant or emulsifier.

In the realm of materials science, the ability of ammonium sulfonate salts to form programmable hydrogen-bonding networks is particularly significant. vulcanchem.com This allows for the design of functional crystalline materials with potential uses in areas such as gas storage and ion exchange. vulcanchem.com The specific arrangement of anions and cations in the crystal lattice, including π-π stacking interactions between the aromatic rings, further stabilizes the structure and can influence its electronic properties. researchgate.net

From a chemical synthesis perspective, 4-hydroxybenzenesulfonic acid and its derivatives are recognized as valuable intermediates in the production of dyes and other chemical products. researchgate.netontosight.ai The synthesis of this compound itself is typically achieved through the reaction of 4-hydroxybenzenesulfonic acid with an ammonium salt. ontosight.ai One documented method involves heating phenol (B47542) with sulfuric acid to produce 4-hydroxybenzenesulfonic acid, which can then be reacted to form the ammonium salt. chemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
Molecular Formula C₆H₉NO₄S scbt.com
Molecular Weight 191.2 g/mol scbt.com
Appearance Crystalline solid
Solubility Inferred to be highly soluble in water vulcanchem.com
Stability Stable under ambient conditions vulcanchem.com
Decomposition Releases ammonia (NH₃) upon heating vulcanchem.com

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.234 (2)
b (Å) 7.6430 (15)
c (Å) 11.455 (2)
β (°) 115.01(3)
Volume (ų) 890.3 (3)
Z 4
Data obtained from a specific crystallographic study and may vary slightly between different analyses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4S B13361767 Ammonium 4-hydroxybenzenesulfonate CAS No. 5328-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;4-hydroxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYHJMSEJPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5328-97-2
Record name Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5328-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMMONIUM P-PHENOLSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA96HW25K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ammonium 4 Hydroxybenzenesulfonate and Analogues

Direct Synthetic Routes

The most straightforward and common method for the preparation of ammonium (B1175870) 4-hydroxybenzenesulfonate (B8699630) involves a two-step process starting from phenol (B47542). The initial step is the sulfonation of phenol to produce 4-hydroxybenzenesulfonic acid. This is typically achieved by reacting phenol with concentrated sulfuric acid. chemicalbook.comchemicalbook.comcymitquimica.com The reaction conditions, such as temperature, can influence the regioselectivity of the sulfonation, favoring the formation of the para-isomer, 4-hydroxybenzenesulfonic acid. chemicalbook.com

The subsequent step is the direct neutralization of the resulting 4-hydroxybenzenesulfonic acid with an ammonium source, most commonly ammonium hydroxide, to yield ammonium 4-hydroxybenzenesulfonate. vulcanchem.com This acid-base reaction is a simple and efficient method for the formation of the ammonium salt.

A representative reaction scheme is as follows:

Sulfonation of Phenol: C₆H₅OH + H₂SO₄ → HO-C₆H₄-SO₃H + H₂O

Neutralization: HO-C₆H₄-SO₃H + NH₄OH → NH₄⁺[HO-C₆H₄-SO₃]⁻ + H₂O

This direct approach is favored for its simplicity and high yield, making it a primary method for industrial production.

Synthesis through Precursor Derivatization

The synthesis of this compound can also be viewed from the perspective of derivatizing a pre-existing molecule, namely 4-hydroxybenzenesulfonic acid or its corresponding salts.

Derivatization from 4-Hydroxybenzenesulfonic Acid and its Salts

As detailed in the direct synthetic route, the most common precursor for this compound is its parent acid, 4-hydroxybenzenesulfonic acid. The synthesis of this acid is well-established and involves the sulfonation of phenol. chemicalbook.comcymitquimica.com Once the acid is obtained, it can be readily converted to the ammonium salt through neutralization with ammonium hydroxide. vulcanchem.com

In addition to the free acid, other salts of 4-hydroxybenzenesulfonic acid could potentially be used as precursors. For instance, a salt like sodium 4-hydroxybenzenesulfonate could undergo a salt metathesis reaction with an ammonium salt, such as ammonium chloride, to produce this compound and sodium chloride. However, the direct neutralization of the sulfonic acid is generally more straightforward.

The versatility of 4-hydroxybenzenesulfonic acid as a precursor is also demonstrated in the synthesis of more complex structures. For example, it can be reacted with formaldehyde, phenol, and urea, followed by the formation of ammonium salts, to create compounds with applications as dispersing agents and in the manufacturing of dyes. ontosight.ai

Formation as Byproducts in Complex Organic Reactions

Interestingly, ammonium sulfonate derivatives can sometimes be formed as unexpected byproducts in complex organic reactions. For instance, ammonium 4-methoxybenzenesulfonate, an analogue of the title compound, was obtained as a byproduct during the synthesis of N-hydroxy-4-methoxybenzenesulfonamide.

In a different context, the unexpected formation of a chiral ammonium salt was observed during an attempted asymmetric catalysis reaction. In this case, 4-fluorobenzoic acid-(R)-phenylethylamine ammonium salt was isolated, where the intended reaction did not proceed as planned, and the starting materials and catalyst reacted to form the salt. google.com While not a sulfonate, this highlights the possibility of ammonium salt formation as a side reaction under certain conditions. These instances underscore the stability of the ammonium salt linkage and its potential to form from precursor molecules present in a reaction mixture.

Strategies for Chiral Ammonium Sulfonate Synthesis

The development of chiral ammonium sulfonates is an area of significant interest, particularly for their applications in asymmetric catalysis and as chiral solvating agents. The synthesis of these compounds involves the combination of a chiral ammonium cation with a sulfonate anion.

Several strategies have been developed to achieve this. One common approach is the quaternization of a chiral amine with a molecule containing a sulfonate group or a precursor to it. For example, main-chain chiral quaternary ammonium polymers have been synthesized through the quaternization polymerization of a cinchonidine (B190817) dimer with dihalides. nih.gov Cinchona alkaloids are frequently used as the chiral source for the ammonium cation. nih.govacs.org

Another method involves an ion-exchange reaction between a chiral quaternary ammonium halide and a sodium sulfonate. This reaction is often quantitative and provides a straightforward route to the desired chiral ammonium sulfonate. acs.org The synthesis of chiral ionic liquids based on sulfonate anions derived from amino acids has also been reported. These are prepared from amino alcohols and a sulfonate source, followed by cation metathesis.

The general principle in these syntheses is to introduce chirality through the ammonium cation, which is typically derived from a readily available chiral pool, such as amino acids or alkaloids. The sulfonate anion can be a simple achiral species or can also be designed with specific properties. These synthetic strategies have enabled the creation of a diverse range of chiral ammonium sulfonates with potential applications in various fields of stereoselective chemistry.

Reactant 1Reactant 2ProductReaction TypeReference
PhenolConcentrated Sulfuric Acid4-Hydroxybenzenesulfonic AcidElectrophilic Aromatic Sulfonation chemicalbook.comcymitquimica.com
4-Hydroxybenzenesulfonic AcidAmmonium HydroxideThis compoundNeutralization vulcanchem.com
Chiral Bis(quaternary ammonium salt)Disodium 2,6-naphthalenedisulfonateMain-chain Chiral Quaternary Ammonium Sulfonate PolymerPolycondensation acs.org
Cinchonidine DimerDihalidesMain-chain Chiral Quaternary Ammonium PolymersQuaternization Polymerization nih.gov
Chiral Quaternary Ammonium HalideSodium SulfonateChiral Quaternary Ammonium SulfonateIon-Exchange acs.org

Advanced Structural Elucidation of Ammonium 4 Hydroxybenzenesulfonate and Supramolecular Assemblies

Hydrogen Bonding Networks and Intermolecular Interactions

Weak Interconnects: S—O⋯π, π⋯π, and C—H(O)⋯π Interactions

Beyond the dominant hydrogen bonding, the crystal structure of ammonium (B1175870) 4-hydroxybenzenesulfonate (B8699630) is further stabilized by a variety of weaker, non-covalent interactions. These subtle forces, including interactions involving the π-system of the benzene (B151609) ring, are crucial for defining the final solid-state architecture.

π⋯π Interactions: In the crystal structure of ammonium 4-hydroxybenzenesulfonate, weak slipped π-π stacking interactions are present between adjacent 4-hydroxybenzenesulfonate anions. researchgate.net This type of interaction involves the parallel alignment of the benzene rings, but with a lateral offset. This offset arrangement is generally more favorable than a direct face-to-face stacking. researchgate.net These interactions play a significant role in stabilizing the extended structure. researchgate.net

Interaction ParameterValueSource
Centroid-to-Centroid Distance3.621 (1) Å researchgate.net
Interplanar Distance3.40 Å researchgate.net
Offset Angle20.1° researchgate.net

C—H(O)⋯π Interactions: C—H⋯π interactions are recognized as a form of weak hydrogen bond where a C-H bond acts as the hydrogen donor and an aromatic π-system serves as the acceptor. researchgate.net In the context of this compound, the aromatic C-H groups of the benzene ring can interact with the π-cloud of an adjacent ring, further contributing to the cohesion of the supramolecular assembly. Similarly, the hydroxyl (O-H) group can also participate in such interactions, donating a hydrogen to a nearby π-system, although it is more commonly involved in stronger O-H···O hydrogen bonds.

Hierarchical Supramolecular Organization

The interplay of strong and weak intermolecular forces leads to a highly organized, hierarchical structure in crystalline this compound. This organization is characterized by the formation of distinct layers and a clear segregation of chemical functionalities.

Layered Structures and Three-Dimensional Frameworks

The primary organizing force in the crystal of this compound is the extensive network of hydrogen bonds. The ammonium (NH₄⁺) cations and the 4-hydroxybenzenesulfonate anions are linked by strong N—H···O and O—H···O hydrogen bonds. researchgate.net The ammonium ion acts as a hydrogen bond donor, interacting with the oxygen atoms of both the sulfonate (—SO₃⁻) and hydroxyl (—OH) groups of the anion. The hydroxyl group of the anion can also donate a hydrogen to a sulfonate oxygen of a neighboring anion. This extensive hydrogen bonding connects the ions into an intricate three-dimensional network, which is a key feature of the crystal's stability. researchgate.netnih.gov This network can be visualized as being constructed from two-dimensional hydrogen-bonded sheets that are further linked into the third dimension.

Hydrophilic-Hydrophobic Segregation and Packing Modes

A notable feature of the supramolecular organization in salts of this type is the segregation of molecules into regions based on their chemical nature. The structure contains distinct hydrophilic and hydrophobic domains.

Hydrophilic Regions: These are composed of the charged and polar groups: the ammonium cations (NH₄⁺), the sulfonate groups (—SO₃⁻), and the hydroxyl groups (—OH). These regions are dominated by the strong hydrogen-bonding network.

Hydrophobic Regions: These consist of the nonpolar benzene rings of the 4-hydroxybenzenesulfonate anions.

Crystallographic Features and Disorder Phenomena

Crystallographic analysis often reveals complexities beyond a simple, perfectly ordered arrangement of atoms. In ammonium salts, disorder is a common phenomenon, affecting both the anionic and cationic species.

Rotational Disorder in Anion Sulfonate Groups

The sulfonate group (—SO₃⁻) of the anion can potentially exhibit rotational disorder within the crystal lattice. This type of dynamic or static disorder involves the oxygen atoms, which may occupy multiple, closely spaced positions that are averaged in the diffraction experiment. cam.ac.uknih.gov Such disorder can arise when the thermal energy allows the group to rotate or librate around the C—S bond. acs.org While not specifically detailed for this compound, rotational disorder is a known phenomenon in molecular crystals for groups with rotational freedom, and its presence can be indicated by unusually large thermal ellipsoids for the sulfonate oxygen atoms in a refined crystal structure. xray.czresearchgate.net

Molecular Disorder within Cation Species

The ammonium cation (NH₄⁺) is particularly prone to orientational disorder in crystalline salts. researchgate.net Due to its tetrahedral shape and the relatively low energy barrier for rotation, the ammonium ion can adopt several different orientations within its coordination sphere. researchgate.net In the crystal structure of ammonium chloride at room temperature, for instance, the ammonium ions are disordered, randomly occupying two equivalent orientations where the N-H bonds point towards the surrounding chloride ions. aps.org A similar phenomenon can be expected in this compound, where the tetrahedral ammonium cation must fit into a site defined by the surrounding anions. This orientational disorder means that the observed structure is an average of multiple possible orientations of the NH₄⁺ ion. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Ammonium 4 Hydroxybenzenesulfonate

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Analysis of Functional Groups

The FTIR spectrum of ammonium (B1175870) 4-hydroxybenzenesulfonate (B8699630) provides distinct signatures for its constituent parts: the ammonium cation (NH₄⁺) and the 4-hydroxybenzenesulfonate anion. The analysis of these spectral features confirms the presence of the expected functional groups and provides insight into the intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The primary vibrational modes observed in the FTIR spectrum are associated with the O-H group, the S-O bonds of the sulfonate group, the aromatic C-H and C=C bonds, and the N-H bonds of the ammonium cation. Strong hydrogen bonds between the ammonium cation and the sulfonate and hydroxyl groups of the anion significantly influence the position and shape of the corresponding absorption bands. researchgate.netresearchgate.net

Key vibrational frequencies for ammonium 4-hydroxybenzenesulfonate are summarized in the table below. The broadness of the O-H and N-H stretching bands is a characteristic indication of extensive hydrogen bonding within the crystal lattice. The asymmetric and symmetric stretching vibrations of the SO₃ group are prominent and confirm the presence of the sulfonate moiety. The ammonium cation is identified by its characteristic N-H stretching and bending vibrations. researchgate.netipgp.fr

FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3400 (broad) O-H Stretching Phenolic -OH
~3145-3000 (broad) N-H Stretching Ammonium (NH₄⁺)
~1600, ~1490 C=C Stretching Aromatic Ring
~1430 N-H Bending (ν₄) Ammonium (NH₄⁺)
~1200-1120 S=O Asymmetric Stretching Sulfonate (SO₃⁻)
~1080-1010 S=O Symmetric Stretching Sulfonate (SO₃⁻)
~830 C-H Out-of-plane Bending p-disubstituted benzene (B151609)

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound in solution is characterized by absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring. The presence of the hydroxyl (-OH) and sulfonate (-SO₃H) substituents on the aromatic ring influences the energy of these transitions. The spectrum typically shows two main absorption bands: one intense band at a shorter wavelength (around 220-230 nm) and a second, less intense band at a longer wavelength (around 260-280 nm), which is characteristic of substituted benzenes. mdpi.comnist.gov

Application in Anion Sensing (for derivatives of 3-amino-4-hydroxybenzenesulfonic acid)

While this compound itself is not primarily used for anion sensing, Schiff base derivatives synthesized from the related compound, 3-amino-4-hydroxybenzenesulfonic acid, have shown significant promise as chemosensors for anions. researchgate.net These derivatives can exhibit distinct colorimetric and fluorometric responses upon binding with specific anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). The sensing mechanism involves interactions such as hydrogen bonding between the anion and the Schiff base, which perturbs the electronic structure of the molecule and leads to a change in its UV-Vis absorption or fluorescence emission spectrum. researchgate.net For instance, studies have shown that the addition of certain anions to a solution of these Schiff bases can cause a visible color change, allowing for naked-eye detection. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry of this compound is primarily focused on the characterization of its constituent ions: the ammonium cation (NH₄⁺) and the 4-hydroxybenzenesulfonate anion (C₆H₅O₄S⁻). Electrospray ionization (ESI) is a particularly suitable technique for this purpose, as it is a soft ionization method that allows for the analysis of intact ionic species.

In negative ion mode ESI-MS, the 4-hydroxybenzenesulfonate anion is readily detected. The high-resolution mass spectrum would show a prominent peak corresponding to the [M-H]⁻ ion of 4-hydroxybenzenesulfonic acid, which is the 4-hydroxybenzenesulfonate anion itself. The exact mass of this anion is 173.9987 g/mol . massbank.eu

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern of the 4-hydroxybenzenesulfonate anion can reveal characteristic losses. For instance, the cleavage of the C-S bond or the loss of the sulfonate group (SO₃) are typical fragmentation pathways for aromatic sulfonates. In the positive ion mode, the ammonium cation would be detected at an m/z corresponding to its mass, although it is often of less diagnostic interest than the organic anion.

Interactive Data Table: Mass Spectrometry Data for the 4-Hydroxybenzenesulfonate Anion The following table summarizes the expected key mass-to-charge ratio (m/z) values in the mass spectrometric analysis of this compound.

Ion Ionization Mode Expected m/z Notes
[C₆H₅O₄S]⁻ Negative ESI 173.9987 Represents the 4-hydroxybenzenesulfonate anion. massbank.eu
[NH₄]⁺ Positive ESI 18.034 Represents the ammonium cation.

Thermal Analysis

Thermal analysis techniques are essential for determining the stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material. crystallography.net Together, they provide a detailed picture of the thermal events occurring upon heating.

For ammonium salts, thermal decomposition often proceeds via two main pathways: the loss of ammonia (B1221849) gas to form the corresponding acid, and the sublimation or evaporation of the entire salt. unca.edu In the case of this compound, the initial weight loss observed in a TGA thermogram would likely correspond to the evolution of ammonia (NH₃), leaving behind 4-hydroxybenzenesulfonic acid. This would be an endothermic process detectable by DTA.

Further heating would lead to the decomposition of the resulting 4-hydroxybenzenesulfonic acid. Studies on similar ammonium salts, such as ammonium carboxylates, have shown that the decomposition temperature tends to increase with the molecular weight of the salt. unca.edu Given the relatively high molecular weight of the 4-hydroxybenzenesulfonate anion, the compound is expected to be thermally stable at room temperature, with decomposition initiating at elevated temperatures. The DTA curve would indicate whether the subsequent decomposition steps are endothermic or exothermic.

Interactive Data Table: Predicted Thermal Analysis Events for this compound This table outlines the probable thermal events for this compound based on the general behavior of ammonium salts.

Temperature Range Technique Observed Event Probable Interpretation
Elevated Temperature TGA Initial weight loss Loss of ammonia (NH₃)
DTA Endothermic peak Phase transition or initial decomposition
Higher Temperature TGA Further weight loss Decomposition of 4-hydroxybenzenesulfonic acid
DTA Endothermic/Exothermic peaks Decomposition of the organic moiety

Diffraction-Based Characterization Beyond Single Crystal X-Ray

While single-crystal X-ray diffraction provides the definitive crystal structure, other diffraction techniques are crucial for routine characterization and for analyzing polycrystalline samples.

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a bulk sample. A PXRD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to the lattice parameters and peak intensities related to the arrangement of atoms within the unit cell.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, as reported by Wang et al. (2007) in Acta Crystallographica Section E. researchgate.net This foundational data allows for the theoretical calculation of the PXRD pattern. Such a calculated pattern serves as a standard reference for the experimental analysis of synthesized batches of the compound, confirming the identity and crystalline phase of the material. The experimental PXRD pattern of a pure, microcrystalline sample of this compound should show a good match with the pattern calculated from its known crystal structure.

High-Resolution X-ray Diffraction (HRXRD) is a more specialized technique used to analyze highly perfect crystalline materials, such as epitaxial thin films and semiconductor heterostructures. It provides detailed information about layer thickness, composition, strain, and crystal quality. Given that this compound is typically produced and used as a bulk powder, HRXRD is generally not the standard characterization method for this type of material. The technique is more suited for materials where near-perfect crystal lattice alignment over a large area is critical, which is not the case for a simple polycrystalline salt.

Advanced Optical Characterization

The optical properties of this compound are primarily dictated by the electronic structure of the 4-hydroxybenzenesulfonate anion. The presence of an aromatic ring with activating hydroxyl and deactivating sulfonic acid groups gives rise to interesting optical phenomena.

Photoluminescence is one such property. A study on the related compound, sodium 4-hydroxybenzenesulfonate dihydrate, has shown that it exhibits photoluminescence, with an emission peak in the near-UV region. massbank.euchemicalbook.com This luminescence arises from the de-excitation of electrons in the π-system of the aromatic ring after they have been promoted to a higher energy state by absorbing light. It is highly probable that this compound would also exhibit photoluminescence, as the cation (ammonium) is not expected to quench the fluorescence of the anion. The exact emission wavelength and intensity could, however, be influenced by the crystal packing and intermolecular interactions, which differ from those in the sodium salt. Such photoluminescent properties could be of interest for applications in optical materials and sensors.

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful analytical method used to investigate ultrafast dynamic processes in materials, such as electron transfer kinetics and excited-state relaxation. rsc.orghku.hk The technique operates on a pump-probe principle. An ultrashort "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the change in absorption of the sample as a function of the delay time between the two pulses. nih.gov This allows for the monitoring of transient species and intermediates with lifetimes on the order of femtoseconds to nanoseconds. rsc.org The resulting data provides critical insights into the photophysical pathways and reaction mechanisms of a photoactivated material. rsc.orgrsc.org

Despite the capability of fs-TAS to elucidate the electron transfer mechanisms and dynamics of photogenerated carriers, a review of the scientific literature reveals no specific studies applying this technique to this compound. Therefore, detailed research findings on its ultrafast dynamics from this method are not available.

Z-scan Technique for Third-Order Nonlinear Optical Susceptibility

The Z-scan technique is a widely accepted experimental method for determining the nonlinear optical properties of materials. ucf.eduresearchgate.net Specifically, it is used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netinoe.ro From these parameters, the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated. researchgate.net

The experimental setup involves translating a sample along the z-axis through the focal point of a focused laser beam. researchgate.net A "closed-aperture" Z-scan, where an aperture is placed before the detector, is sensitive to changes in the refractive index (self-focusing or self-defocusing), which distort the beam's wavefront. ucf.edu An "open-aperture" Z-scan, where the entire beam is collected, measures changes in nonlinear absorption, such as two-photon absorption or saturable absorption. ucf.eduresearchgate.net

Materials with significant third-order nonlinear optical susceptibility are of interest for applications in optical switching and limiting. researchgate.net While the Z-scan technique has been used to characterize a variety of organic materials, including dyes and polymers, a thorough search of scientific databases indicates that this compound has not been characterized using this method. researchgate.netinoe.ronih.gov Consequently, there are no available research findings or data tables detailing its third-order nonlinear optical susceptibility.

Computational and Theoretical Investigations of Ammonium 4 Hydroxybenzenesulfonate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into the behavior of electrons and are crucial for understanding chemical bonding and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are used to predict various molecular properties.

For a system like ammonium (B1175870) 4-hydroxybenzenesulfonate (B8699630), DFT would be utilized to calculate key electronic properties that govern its stability and reactivity. These properties include the total energy, dipole moment, and the distribution of electron density.

Table 1: Hypothetical Electronic Properties of Ammonium 4-hydroxybenzenesulfonate Calculated by DFT

PropertyValueUnit
Total EnergyValue not availableHartrees
Dipole MomentValue not availableDebye
Electron AffinityValue not availableeV
Ionization PotentialValue not availableeV

Note: The values in this table are placeholders as specific DFT calculations for this compound were not found in the searched literature. The table illustrates the type of data that would be generated from such a study.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally indicates a more reactive molecule.

The HOMO-LUMO gap can be calculated using the outputs of DFT calculations. This analysis would reveal the regions of the this compound ion pair that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Hypothetical Frontier Orbital Energies of this compound

Molecular OrbitalEnergyUnit
HOMOValue not availableeV
LUMOValue not availableeV
HOMO-LUMO Gap (ΔE) Value not available eV

Note: Specific calculated values for the HOMO-LUMO energies of this compound are not available in the searched literature. This table serves as an example of the expected output from a HOMO-LUMO analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.

Simulation of Supramolecular Assemblies and Interactions

For this compound, MD simulations would be instrumental in understanding how individual ion pairs assemble into larger supramolecular structures in the solid state or in solution. These simulations can model the formation of the crystal lattice and provide insights into the stability of the resulting structure. Key parameters in such simulations include the force field, temperature, pressure, and simulation time.

Table 3: Typical Parameters for a Hypothetical MD Simulation of this compound

ParameterValue/Type
Force Fielde.g., AMBER, CHARMM
Ensemblee.g., NPT (isothermal-isobaric)
Temperaturee.g., 298 K
Pressuree.g., 1 atm
Simulation Timee.g., 100 ns
Solvente.g., Water (for solution studies)

Note: This table presents a general set of parameters that could be used for an MD simulation. Specific studies on this compound are needed to provide actual simulation details.

Intermolecular Interaction Analysis

The solid-state structure and properties of molecular crystals are governed by a network of intermolecular interactions. Understanding these noncovalent forces is crucial for predicting crystal packing and material properties.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. Based on the electron density and its derivatives, NCI analysis can identify and differentiate between various types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

In the case of this compound, crystallographic studies have revealed the presence of an intricate three-dimensional hydrogen-bond network involving the ammonium cation and the 4-hydroxybenzenesulfonate anion. Specifically, N—H···O and O—H···O hydrogen bonds are significant. Additionally, weak slipped π-π stacking interactions between the aromatic rings contribute to the stability of the crystal structure, with a reported centroid-to-centroid distance of 3.621(1) Å and an interplanar distance of 3.40 Å.

NCI analysis would visually confirm these interactions and could quantify their relative strengths, providing a more detailed understanding of the forces that hold the crystal together.

Table 4: Known Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor Atoms or GroupsDistance/Geometry
Hydrogen BondingN—H···OSpecific distances not available
Hydrogen BondingO—H···OSpecific distances not available
π-π StackingPhenyl ringsCentroid-centroid: 3.621(1) Å
Interplanar distance: 3.40 Å

Note: The data in this table is derived from experimental crystallographic studies. NCI analysis would provide a more detailed computational perspective on these interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP surface illustrates the electrostatic potential, which is calculated as the energy of interaction between a positive point charge (a proton) and the molecule's electron density and nuclei. This mapping is color-coded to identify regions of varying electron density; typically, red and yellow hues indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue and green shades represent regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In the context of the this compound system, the MEP map of the 4-hydroxybenzenesulfonate anion reveals distinct electronegative and electropositive regions. The areas of highest negative potential are concentrated around the oxygen atoms of the sulfonate group (SO₃⁻) and the hydroxyl group (-OH) researchgate.net. This significant negative potential indicates these sites as the primary centers for electrophilic interactions and the formation of hydrogen bonds. Conversely, the aromatic ring protons and the ammonium cation (NH₄⁺) exhibit positive electrostatic potential, marking them as electrophilic sites.

The MEP analysis provides a clear rationale for the intermolecular interactions observed in the crystal structure of this compound. The strong hydrogen bonds between the ammonium cation and the sulfonate and hydroxyl groups of the anion are directed by these regions of high electrostatic potential difference. Specifically, the protons of the NH₄⁺ cation are attracted to the oxygen atoms of the SO₃⁻ and -OH groups of the 4-hydroxybenzenesulfonate anion.

Region on 4-hydroxybenzenesulfonate Anion Electrostatic Potential Predicted Reactivity
Sulfonate Group (SO₃⁻) Oxygen Atoms Highly Negative (Red/Yellow) Prone to Electrophilic Attack, Hydrogen Bond Acceptor
Hydroxyl Group (-OH) Oxygen Atom Negative (Red/Yellow) Prone to Electrophilic Attack, Hydrogen Bond Acceptor
Aromatic Ring Moderately Negative to Neutral Potential for π-π stacking interactions
Aromatic Ring Protons Positive (Blue/Green) Prone to Nucleophilic Attack

Hole-Electron Analyses

Hole-electron analysis is a computational technique employed to understand the nature of electronic transitions within a molecule, typically upon photoexcitation. This analysis provides a visual representation of the charge redistribution that occurs during an electronic transition by depicting the spatial distribution of the "hole" (the region from which an electron is excited) and the "electron" (the region to which the electron is excited). This method is particularly valuable for characterizing charge-transfer phenomena within and between molecules.

For aromatic sulfonic acid derivatives, hole-electron analysis can elucidate the charge transfer characteristics that are crucial for their application in nonlinear optical (NLO) materials researchgate.net. In a typical intramolecular charge transfer scenario within a molecule like 4-hydroxybenzenesulfonate, the analysis might show that upon electronic excitation, the hole is localized on the electron-donating group (the hydroxyl group and the phenyl ring), while the electron is transferred to the electron-withdrawing group (the sulfonate group).

Parameter Description Significance in this compound
Hole Distribution Spatial region where an electron is excited from. Expected to be localized on the electron-rich phenyl ring and hydroxyl group.
Electron Distribution Spatial region where the excited electron moves to. Expected to be localized on the electron-withdrawing sulfonate group.
Charge Transfer Distance The spatial separation between the centroids of the hole and electron distributions. A larger distance indicates more significant charge separation and potentially stronger NLO properties.
Hole-Electron Overlap The degree of spatial overlap between the hole and electron distributions. Lower overlap suggests a more complete charge transfer.

Crystal Engineering and Design Principles through Computational Modeling

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Computational modeling plays a pivotal role in modern crystal engineering, allowing for the prediction and analysis of crystal structures and their properties before synthesis. For ionic compounds like this compound, the primary design principle revolves around the control and utilization of strong intermolecular forces, particularly hydrogen bonds and electrostatic interactions, to guide the assembly of ions into a stable crystalline lattice.

The crystal structure of this compound is dominated by an extensive three-dimensional network of hydrogen bonds nih.gov. The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, forming multiple N-H···O interactions with the oxygen atoms of the sulfonate (SO₃⁻) and hydroxyl (-OH) groups of the 4-hydroxybenzenesulfonate anion. Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the energies and geometries of these hydrogen bonds, providing a quantitative understanding of their strength and directionality. These calculations are essential for predicting the most stable packing arrangements of the ions in the crystal lattice.

Interaction Type Donor Acceptor Role in Crystal Packing of this compound
Strong Hydrogen Bond Ammonium Cation (N-H) Sulfonate Oxygen (O=S) Primary driving force for crystal assembly, forms a robust 3D network.
Strong Hydrogen Bond Ammonium Cation (N-H) Hydroxyl Oxygen (O-H) Contributes to the stability and connectivity of the hydrogen-bonded network.
π-π Stacking Phenyl Ring Phenyl Ring Weaker interaction that influences the relative orientation of the anions and contributes to the overall packing efficiency.
Electrostatic Interactions Ammonium Cation (NH₄⁺) 4-hydroxybenzenesulfonate Anion (C₆H₅O₄S⁻) The fundamental attractive force between the oppositely charged ions that holds the crystal lattice together.

Environmental Considerations and Biotransformation Studies

Biodegradation Pathways of Sulfonated Aromatics

Sulfonated aromatic compounds, a class to which 4-hydroxybenzenesulfonate (B8699630) belongs, are known for their relative resistance to microbial degradation due to the strong carbon-sulfur bond and the hydrophilic nature of the sulfonate group. nih.gov However, various microbial pathways have been identified that can break down these persistent molecules.

Aerobic Degradation: Under aerobic conditions, the biodegradation of 4-hydroxybenzenesulfonate is considered a significant fate process. nih.gov Studies have shown that microbial cultures can completely degrade the compound, although an acclimatization period is often necessary for non-acclimated microbial populations. For instance, a non-acclimatized activated sludge inoculum required a lag time of 76-95 hours before degradation commenced, achieving complete breakdown in 190-195 hours. nih.gov In contrast, an activated sludge culture previously acclimatized to benzene (B151609) could degrade 4-hydroxyphenylsulfonic acid at a concentration of 500 mg/L. nih.gov

The degradation often proceeds through enzymatic action. For example, the bacterium Pseudomonas stutzeri DLY-21 has been shown to degrade related sulfonamide antibiotics, with 4-hydroxybenzenesulfonic acid identified as a metabolic intermediate. nih.gov The proposed pathway involves a dehydration reaction that removes the hydroxyl group to form benzenesulfonic acid, which is further broken down. nih.gov Other aerobic bacteria utilize dioxygenase and monooxygenase enzyme systems to attack the aromatic ring, leading to intermediates that can be further mineralized through ortho- or meta-ring cleavage pathways. nih.gov In some cases, as with Enterobacter cloacae strain EM degrading esters of 4-hydroxybenzoic acid, the process can lead to the formation of phenol (B47542) through decarboxylation. researchgate.net

Anaerobic Degradation: The anaerobic degradation of aromatic compounds is generally a slower and more complex process. For 4-hydroxybenzoate, a related compound, anaerobic degradation in the phototrophic bacterium Rhodopseudomonas palustris is initiated by its conversion to 4-hydroxybenzoyl-CoA. nih.gov A key subsequent step is the reductive dehydroxylation to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov This particular reaction requires a specific enzyme, 4-hydroxybenzoyl-CoA reductase, which contains a molybdenum cofactor essential for its activity. nih.gov

While some sulfonated aromatic amines have shown resistance to anaerobic degradation, studies on other aromatic hydrocarbons like benzene have demonstrated that breakdown can occur under various anoxic conditions, including methanogenic, sulfate-reducing, and iron-reducing environments. epa.govnih.gov The degradation is often carried out by specific microbial consortia. For instance, the anaerobic degradation of benzoate (B1203000) has been observed in cocultures of Syntrophus buswellii and a Desulfovibrio strain, where the process is sensitive to the accumulation of products like acetate (B1210297). osti.gov For alkanes, an anaerobic hydroxylation pathway has been identified as a key activation mechanism in oxygen-depleted environments. nih.gov

Table 1: Aerobic and Anaerobic Degradation of 4-Hydroxybenzenesulfonate and Related Compounds

ConditionCompoundKey Microbial Players/SystemsPrimary FindingsReference
Aerobic4-Hydroxybenzenesulfonic acidActivated Sludge (non-acclimatized)Complete degradation after a 76-95 hour lag phase. nih.gov
AerobicSulfonamide Antibiotics (producing 4-hydroxybenzenesulfonic acid)Pseudomonas stutzeri DLY-21Degradation occurs via dehydration to benzenesulfonic acid. nih.gov
Aerobicp-Hydroxybenzoic acid (PHB)Mixed microbial culturesCompletely degradable in concentrations up to 1000 mg/L. nih.gov
Anaerobic4-HydroxybenzoateRhodopseudomonas palustrisDegradation is dependent on a molybdenum-containing reductase enzyme. nih.gov
AnaerobicBenzoateSyntrophus buswellii & Desulfovibrio sp.Degradation can be inhibited by acetate accumulation, indicating thermodynamic limitations. osti.gov

A critical aspect of the biodegradation of sulfonated aromatics is the cleavage of the C-S bond, which leads to the mineralization of the sulfonate group. This process results in the release of sulfur in the form of inorganic sulfate (B86663) (SO₄²⁻), which can then be utilized by other organisms. Research on sulfonated aromatic amines has demonstrated extensive mineralization, confirmed by the high recovery of sulfate from the degradation process. epa.gov This desulfonation step is crucial for the complete breakdown of the organic molecule and the recycling of sulfur within the ecosystem. The mineralization of the carbon skeleton typically follows, leading to the production of carbon dioxide and water under aerobic conditions. epa.gov

Environmental Fate within Aqueous Systems

Once released into aquatic environments, the fate of Ammonium (B1175870) 4-hydroxybenzenesulfonate is governed by several physical and chemical processes. nih.govmdpi.comresearchgate.net As an ionic compound, it is expected to be highly soluble in water. Its transport and partitioning will be influenced by factors such as water flow, sorption to sediment and organic matter, and potential for volatilization. nih.gov

For many organic chemicals, sorption to solid particles is a key process affecting their environmental concentration. nih.gov However, the high water solubility of ionic compounds like Ammonium 4-hydroxybenzenesulfonate suggests that it will likely remain predominantly in the water column rather than sorbing extensively to sediments. mdpi.com Volatilization from water surfaces is generally not a significant fate process for non-volatile organic compounds. nih.gov

The ammonium ion (NH₄⁺) component is a nutrient that can be readily taken up by aquatic plants and microorganisms. However, its presence, particularly from industrial effluents, can contribute to eutrophication, an over-enrichment of water bodies with nutrients that leads to excessive algal growth and oxygen depletion. osti.gov

Impact on Microbial Populations and Ecosystems

The introduction of sulfonated aromatic compounds into the environment can have significant effects on microbial communities. nih.govnih.gov While some specialized microorganisms can utilize these compounds as a source of carbon and energy, they can be inhibitory or toxic to others. nih.govnih.gov The presence of a sulfonate group on an aromatic ring can render such compounds inhibitory to general microbial growth, making their biodegradation challenging. nih.gov

Table 2: Summary of Microbial and Ecosystem Impacts

Compound/ClassObserved EffectAffected Organisms/CommunityReference
Sulfonated AromaticsInhibition of microbial growth.General microbial populations. nih.gov
p-Hydroxybenzoic AcidEnrichment of specific genera and increased fungal diversity.Soil bacteria (Gemmatimonas, Bacillus) and fungi (Penicillium, Aspergillus). mdpi.com
Sulfonamides (e.g., Sulfamethoxazole)Alteration of bacterial structure and induction of diatom deformities.Freshwater periphytic biofilms and diatoms. nih.gov
Ammonium (NH₄⁺)Potential for eutrophication.Aquatic ecosystems (algae, plants). osti.gov
Persistent Organic Pollutants (General)Alteration of gut microbiota composition.Human and animal gut microbiomes. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Ammonium (B1175870) 4-Hydroxybenzenesulfonate (B8699630) Derivatives

The synthesis of the parent 4-hydroxybenzenesulfonic acid is typically achieved through the sulfonation of phenol (B47542) with sulfuric acid. chemicalbook.comchemicalbook.com Future research, however, is shifting towards creating a diverse library of derivatives with tailored properties. Introducing new functional groups onto the aromatic ring is a key strategy. For instance, methods for creating amino- and nitro-substituted derivatives, such as 3-amino-4-hydroxybenzenesulfonic acid and 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, have been developed by reacting o-aminophenol with sulfuric acid, followed by nitration. google.com This opens avenues for producing a wider range of intermediates for dyes and other specialty chemicals. google.com

Introducing sulfonic acid groups (-SO3H) is a versatile tool to modify molecular properties, such as increasing aqueous solubility and enabling salt formation. mdpi.com The development of more efficient and selective sulfonation techniques is an ongoing area of research. mdpi.com While traditional methods involve heating with sulfuric acid or oleum, investigating milder catalysts and reaction conditions could improve yields and reduce byproducts. wikipedia.org Furthermore, the synthesis of hybrid molecules incorporating the 4-hydroxybenzenesulfonate core with other pharmacophores or functional units represents a promising direction for creating compounds with novel biological or material properties. mdpi.com

Synthetic StrategyTarget Derivative ClassPotential Advantages
Ring SubstitutionAmino-, Nitro-, and Halo-benzenesulfonatesAccess to a wide range of chemical intermediates for dyes, pharmaceuticals, and polymers. google.com
Advanced SulfonationSpecifically functionalized aromaticsImproved control over regioselectivity and reaction efficiency under milder conditions. mdpi.com
Hybrid Molecule SynthesisConjugates with other active moietiesCreation of multifunctional compounds with combined or enhanced properties. mdpi.com
Esterification/EtherificationAlkoxy and aryloxy derivativesModification of solubility, reactivity, and material properties for applications like plasticizers. chemicalbook.com

Exploration of New Supramolecular Assemblies for Enhanced Functionality

The sulfonate group is a powerful functional group in supramolecular chemistry due to its ability to form strong hydrogen bonds and coordinate with metal ions. researchgate.net In ammonium 4-hydroxybenzenesulfonate, the ammonium cation and the 4-hydroxybenzenesulfonate anion are linked by strong N—H···O hydrogen bonds. researchgate.net The crystal structure is further stabilized by O—H···O hydrogen bonds between anions, creating a complex three-dimensional network. researchgate.net

Future research will focus on leveraging these interactions to design and construct novel supramolecular architectures. The sulfonate group's oxygen atoms can act as versatile donors, binding to multiple metal ions to create coordinated polymers and metal-organic frameworks (MOFs). researchgate.net For example, sodium 4-hydroxybenzenesulfonate has been used to prepare layered divalent transition metal benzenesulfonates and luminescent lanthanide coordination polymers. sigmaaldrich.com By systematically varying the metal ions and introducing other organic ligands, new materials with tailored porosity, catalytic activity, or photophysical properties can be developed. The interplay of hydrogen bonding and π-π stacking interactions, also observed in the ammonium salt crystal structure, provides another layer of control for engineering specific solid-state arrangements. researchgate.net

Interaction TypeComponents InvolvedResulting Supramolecular StructurePotential Functionality
Hydrogen BondingN-H···O, O-H···O3D Networks, Sheets, ChainsCrystal engineering, molecular recognition. researchgate.net
Metal CoordinationSulfonate (O) and Metal IonsMetal-Organic Frameworks (MOFs), Coordination PolymersCatalysis, Gas Storage, Luminescence. researchgate.netsigmaaldrich.com
π-π StackingAromatic RingsStacked Dimers, ColumnsElectronic materials, sensors. researchgate.net

Advanced Computational Modeling for Predictive Design of Related Compounds

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design of new compounds related to this compound. DFT studies can predict the effects of different substituents on the geometric and electronic properties of the benzenesulfonate (B1194179) core. nih.gov Such calculations can determine the relative stabilities of different isomers and predict how electron-donating or electron-withdrawing groups will influence the molecule's reactivity and intermolecular interactions. nih.gov

This predictive power is crucial for designing derivatives with specific functionalities. For instance, computational methods are used to elucidate the binding mechanisms of sulfonated compounds with biological targets like proteins, which can guide the development of new therapeutic agents. nih.gov Modeling can also predict the optoelectronic properties of new derivatives, which is valuable for designing novel dyes and materials for electronic devices. nih.gov By simulating reaction pathways and transition states, computational chemistry can help optimize synthetic strategies, leading to higher yields and fewer unwanted byproducts. Future work will likely involve integrating machine learning algorithms with quantum chemical calculations to rapidly screen virtual libraries of 4-hydroxybenzenesulfonate derivatives for desired properties.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Molecular DesignStability, vibrational frequencies, electronic structure, reaction energies. nih.gov
Molecular DockingDrug DiscoveryBinding affinity and mode of interaction with biological macromolecules. nih.gov
Time-Dependent DFT (TD-DFT)Materials ScienceUV-vis absorption spectra, charge-transfer properties for dyes and electronics. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme CatalysisReaction mechanisms and energetics in complex biological systems.

Expansion of Applications in Sustainable Chemistry and Advanced Materials

This compound and its parent acid are versatile building blocks with significant potential in green chemistry and the creation of advanced materials. The parent compound, 4-hydroxybenzenesulfonic acid, is used as a polymerization catalyst and as an additive in electroplating baths. chemicalbook.com Its condensation products are used to create synthetic tanning agents and to improve the dye affinity of polyamide fibers. chemicalbook.com

Future research aims to expand these applications by developing novel, sustainable materials. One promising area is the creation of new ionomers. For example, sodium 4-hydroxybenzenesulfonate has been used in the synthesis of new polynorbornene ionomers bearing pendant benzenesulfonate groups. sigmaaldrich.com These materials could find use as membranes in fuel cells or water purification systems. Another avenue is the development of bio-based polymers and resins. Reacting 4-hydroxybenzenesulfonic acid with formaldehyde produces resins that can be used as dispersing agents or cement thinning agents. chemicalbook.com Exploring the use of bio-derived aldehydes in place of formaldehyde could lead to more sustainable materials. The compound's role as a redox-mediator in laccase-catalyzed degradation of textile dyes also highlights its potential in green industrial processes. chemicalbook.com

Application AreaSpecific UseRelevance to Sustainability/Advanced Materials
Polymer ChemistrySynthesis of ionomers (e.g., polynorbornene). sigmaaldrich.comDevelopment of membranes for clean energy and water technologies.
CatalysisPolymerization catalyst. chemicalbook.comEfficient synthesis of polymers, potentially reducing energy consumption.
Green ChemistryRedox-mediator for enzymatic dye degradation. chemicalbook.comBiocatalytic approach to treating industrial wastewater.
Material AdditivesDispersing agents, cement thinners, electroplating additives. chemicalbook.comEnhancement of material performance in various industrial applications.

Investigation of Environmental Remediation Technologies for Sulfonated Compounds

While sulfonated aromatic compounds are useful, their widespread use has led to environmental contamination, as many are poorly biodegradable. nih.govscispace.com Linear alkylbenzene sulfonates (LAS), a major component of detergents, are more biodegradable than their earlier branched counterparts, but still pose environmental risks. scispace.comhibiscuspublisher.com The persistence of many sulfonated xenobiotics in wastewater and soil necessitates the development of effective remediation technologies. nih.govscispace.com

Future research is focused on several promising strategies. Bioremediation using specialized microorganisms offers an environmentally friendly approach. hibiscuspublisher.com Specific bacterial strains, such as Alcaligenes sp., can degrade benzenesulfonates, often through an initial dioxygenation step that removes the sulfonate group and forms catechols, which are then further metabolized. nih.govoup.com However, many microbes have a narrow substrate range, limiting their effectiveness on complex mixtures of pollutants.

Phytoremediation, the use of plants to remove or degrade contaminants, is another emerging technology. nih.govscispace.com Plants can absorb sulfonated aromatic compounds from soil and water, and either accumulate or metabolize them. scispace.com Additionally, advanced oxidation processes and mechanochemical degradation methods are being explored for the breakdown of highly recalcitrant sulfonated compounds. researchgate.net A key challenge is to develop robust and cost-effective technologies that can be applied at scale to treat industrial effluents and contaminated sites.

Remediation TechnologyMechanismTarget Compounds
Microbial BiodegradationEnzymatic breakdown by specific bacteria (e.g., Alcaligenes sp.). nih.govBenzenesulfonates, Toluene sulfonates, Aminobenzenesulfonates. nih.gov
PhytoremediationUptake and metabolism by plants (e.g., constructed wetlands). nih.govscispace.comDyes, detergents, and other sulfonated aromatic pollutants. nih.govscispace.com
Mechanochemical DegradationHigh-energy ball milling with reducing agents. researchgate.netNaphthalene disulfonic acid and other persistent sulfonates. researchgate.net
Advanced Oxidation ProcessesGeneration of highly reactive radicals to break down pollutants.Recalcitrant sulfonated aromatic amines and dyes.

Q & A

Q. What experimental methods are used to determine the crystal structure of ammonium 4-hydroxybenzenesulfonate, and how are intermolecular interactions analyzed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the primary method for resolving crystal structures. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXT) and refinement via SHELXL . Hydrogen-bonding networks are quantified using software like Mercury or OLEX2, with bond distances and angles validated against crystallographic databases (e.g., CCDC). For this compound, key interactions include N–H⋯O hydrogen bonds between NH₄⁺ and sulfonate groups, forming 2D layered frameworks .

Q. Which spectroscopic and thermal techniques are employed to characterize this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., sulfonate S=O stretching at ~1200–1000 cm⁻¹, O–H vibrations from phenolic groups).
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms proton environments (e.g., aromatic protons, NH₄⁺ signals).
  • UV-Vis : Assesses electronic transitions (e.g., π→π* in aromatic rings).
  • Thermal Analysis : TGA/DSC evaluates decomposition steps (e.g., loss of NH₃ and sulfonate group degradation) .

Q. What safety protocols are critical for handling this compound in laboratories?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers in dry, cool environments to prevent hydrolysis.
  • Disposal : Follow local regulations for sulfonate-containing waste (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates hyperpolarizability (β) and dipole moments using software like Gaussian or ORCA. Basis sets (e.g., 6-311++G(d,p)) model electron correlation, while solvent effects are incorporated via PCM. For derivatives like thiosemicarbazide 4-hydroxybenzenesulfonate, experimental validation includes Kurtz-Perry powder tests for second-harmonic generation (SHG) efficiency .

Q. What methodologies assess the environmental degradation pathways of this compound?

Methodological Answer:

  • Mineralization Studies : Advanced oxidation processes (AOPs) like O₃/UV or TiO₂/UV photocatalysis degrade the compound into CO₂, H₂O, and sulfate ions. HPLC-MS tracks intermediates (e.g., 2,5-dihydroxybenzenesulfonate).
  • Kinetic Analysis : Pseudo-first-order models quantify degradation rates under varying pH and catalyst loads .

Q. How are data contradictions in crystallographic studies of ammonium benzenesulfonate salts resolved?

Methodological Answer:

  • Validation Tools : CheckCIF/PLATON identifies outliers in bond lengths/angles.
  • Hydrogen Bond Analysis : Compare hydrogen-bond geometries (D–H⋯A distances, angles) with similar structures (e.g., ammonium 4-methoxybenzenesulfonate) to identify packing anomalies.
  • Refinement Strategies : Restrain NH₄⁺ thermal parameters and apply TWIN/BASF commands for twinned crystals in SHELXL .

Q. What strategies optimize the synthesis of this compound for high-purity yields?

Methodological Answer:

  • Acid-Base Reaction : React 4-hydroxybenzenesulfonic acid with NH₄OH in ethanol/water (1:1) at 0–5°C to minimize byproducts.
  • Recrystallization : Use acetonitrile/water mixtures for slow evaporation, yielding single crystals. Monitor pH (6–7) to prevent NH₃ loss. Purity is confirmed via elemental analysis and PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.